N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
CAS No.: 888410-28-4
Cat. No.: VC6029982
Molecular Formula: C20H18N2O4S
Molecular Weight: 382.43
* For research use only. Not for human or veterinary use.
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenoxypropanamide - 888410-28-4](/images/structure/VC6029982.png)
Specification
CAS No. | 888410-28-4 |
---|---|
Molecular Formula | C20H18N2O4S |
Molecular Weight | 382.43 |
IUPAC Name | N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenoxypropanamide |
Standard InChI | InChI=1S/C20H18N2O4S/c23-19(8-9-24-15-4-2-1-3-5-15)22-20-21-16(13-27-20)14-6-7-17-18(12-14)26-11-10-25-17/h1-7,12-13H,8-11H2,(H,21,22,23) |
Standard InChI Key | VOHDSBBDWYZODQ-UHFFFAOYSA-N |
SMILES | C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCOC4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound features a 1,3-thiazole ring substituted at position 4 with a 2,3-dihydro-1,4-benzodioxin group and at position 2 with a 3-phenoxypropanamide moiety. This configuration combines aromatic, heterocyclic, and amide functionalities, enabling diverse electronic and steric interactions .
Molecular Formula and Weight
The molecular formula is C₂₀H₁₈N₂O₄S, with a calculated molecular weight of 382.43 g/mol. This contrasts with the cyclopentanecarboxamide analog (C₁₇H₁₈N₂O₃S, 330.4 g/mol) documented in PubChem , highlighting the mass contribution of the phenoxypropanamide side chain.
Stereoelectronic Features
-
Benzodioxin subunit: The fused 1,4-benzodioxin provides planar aromaticity with electron-rich oxygen atoms at positions 1 and 4, enhancing π-π stacking potential .
-
Thiazole ring: The sulfur and nitrogen atoms introduce polarity, while the conjugated system supports charge delocalization .
-
Phenoxypropanamide tail: The phenoxy group adds lipophilicity (logP ≈ 3.8), and the amide bond enables hydrogen bonding with biological targets .
Synthetic Methodologies
Key Reaction Pathways
While no direct synthesis is reported, analogous compounds suggest a multi-step approach:
-
Thiazole Ring Formation:
Condensation of α-haloketones with thioureas or thioamides, as seen in the synthesis of related benzodioxin-thiazoles . For example: -
Benzodioxin Substitution:
Suzuki-Miyaura coupling introduces the 2,3-dihydro-1,4-benzodioxin-6-yl group to the thiazole’s C4 position, leveraging palladium catalysis . -
Amide Coupling:
Reaction of the thiazole-2-amine with 3-phenoxypropanoic acid derivatives (e.g., acid chlorides) under Schotten-Baumann conditions .
Property | Target Compound | Cyclopentanecarboxamide Analog |
---|---|---|
Molecular Weight (g/mol) | 382.43 | 330.4 |
logP (Predicted) | 3.8 | 2.9 |
H-Bond Donors | 2 | 2 |
H-Bond Acceptors | 6 | 5 |
Therapeutic Implications
-
Oncology: PARP inhibition could synergize with DNA-damaging agents like temozolomide .
-
Neurology: Benzodioxin derivatives often modulate CNS targets, suggesting potential in epilepsy or neurodegenerative diseases .
Future Research Directions
Priority Investigations
-
In vitro PARP Inhibition Assays: Validate target engagement using recombinant enzyme systems.
-
X-ray Crystallography: Resolve binding modes with PARP1/2 to guide lead optimization.
-
In Vivo Efficacy Models: Evaluate pharmacokinetics and antitumor activity in xenograft models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume